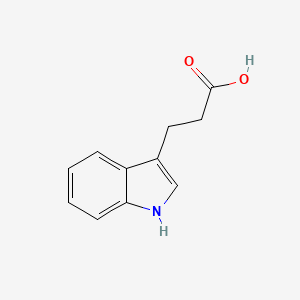

3-Indolepropionic acid

Übersicht

Beschreibung

3-Indolepropionic acid (3-IPA) is a microbial metabolite derived from tryptophan via gut microbiota activity . It exhibits multifaceted biological roles:

- Plant Growth Regulation: Functions as an auxin-like plant hormone, promoting root development and stress responses .

- Metabolic Modulation: Correlates with gut microbiota health, plasma metabolites (e.g., hippuric acid), and metabolic conditions like chronic kidney disease .

- Anti-inflammatory Effects: Alleviates steatohepatitis and cardiovascular inflammation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Indolepropionic acid can be synthesized through several methods. One common synthetic route involves the reaction of indole with acrylonitrile, followed by hydrolysis of the resulting nitrile to yield indolepropionic acid . Another method involves the reaction of indole with propionic acid in the presence of a catalyst .

Industrial Production Methods: Industrial production of indolepropionic acid typically involves microbial fermentation. Clostridium sporogenes, a gut bacterium, is known to produce indolepropionic acid from tryptophan . This biotechnological approach is advantageous due to its sustainability and the ability to produce the compound in large quantities.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Indolpropionsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Indolpropionsäure kann zu Indol-3-acrylsäure oxidiert werden.

Reduktion: Die Reduktion von Indolpropionsäure kann Indol-3-propionaldehyd ergeben.

Substitution: Die Carboxylgruppe der Indolpropionsäure kann durch andere funktionelle Gruppen, wie z. B. Ester oder Amide, substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Substitution: Reagenzien wie Thionylchlorid (SOCl₂) oder Dicyclohexylcarbodiimid (DCC) werden für Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Indol-3-acrylsäure.

Reduktion: Indol-3-propionaldehyd.

Substitution: Verschiedene Ester und Amide der Indolpropionsäure.

4. Wissenschaftliche Forschungsanwendungen

Indolpropionsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese verschiedener Indolderivate verwendet.

Medizin: Es hat sich aufgrund seiner neuroprotektiven Eigenschaften als vielversprechend für die Behandlung neurodegenerativer Erkrankungen wie Alzheimer-Krankheit erwiesen.

Industrie: Indolpropionsäure wird bei der Entwicklung von Arzneimitteln und Nahrungsergänzungsmitteln verwendet.

5. Wirkmechanismus

Indolpropionsäure entfaltet seine Wirkungen durch mehrere Mechanismen:

Antioxidative Aktivität: Es ist ein potenter Scavenger von Hydroxylradikalen, der Zellen vor oxidativem Stress schützt.

Entzündungshemmende Wirkungen: Indolpropionsäure moduliert die Immunantwort, indem sie die Produktion von proinflammatorischen Zytokinen hemmt.

Neuroprotektive Eigenschaften: Es verhindert die Bildung von β-Amyloid-Fibrillen, die mit der Alzheimer-Krankheit in Verbindung stehen.

Darngesundheit: Indolpropionsäure verbessert die Darmbarrierefunktion und moduliert die Zusammensetzung der Darmflora.

Wissenschaftliche Forschungsanwendungen

Metabolic Health

Insulin Sensitivity and Blood Glucose Regulation

IPA has been associated with improved insulin sensitivity and regulation of blood glucose levels. Studies indicate that higher levels of IPA correlate with a lower risk of developing type 2 diabetes mellitus (T2D). For instance, a longitudinal study found that elevated serum IPA levels were linked to better preservation of β-cell function and reduced progression to T2D among overweight individuals with impaired glucose tolerance . Additionally, IPA supplementation has shown promise in ameliorating metabolic disorders by reducing liver lipid synthesis and inflammatory markers .

Table 1: Effects of IPA on Metabolic Parameters

| Parameter | Effect of IPA | Reference |

|---|---|---|

| Insulin Sensitivity | Increased | |

| Blood Glucose Levels | Decreased | |

| Liver Lipid Synthesis | Inhibition | |

| Inflammatory Markers | Reduced |

Gut Microbiota Modulation

Impact on Gut Health

IPA plays a crucial role in maintaining gut health by modulating the gut microbiota composition. Research has demonstrated that IPA can inhibit gut dysbiosis and enhance the intestinal barrier function by promoting the expression of tight junction proteins such as ZO-1 and Occludin . This action helps to prevent endotoxin leakage into the bloodstream, thereby reducing systemic inflammation .

Case Study: NASH Protection

In animal models, IPA administration has been shown to protect against non-alcoholic steatohepatitis (NASH) by reducing hepatic inflammation and fibrosis. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of gut microbiota .

Cardiovascular Health

Oxidative Stress and Inflammation

IPA exhibits protective effects against oxidative stress and inflammation, which are critical factors in cardiovascular diseases. It has been reported to prevent oxidative stress injury in cellular models and inhibit the synthesis of pro-inflammatory cytokines . Furthermore, IPA's ability to enhance mitochondrial function in cardiomyocytes suggests its potential as a therapeutic agent for heart diseases .

Table 2: Cardiovascular Benefits of IPA

| Benefit | Mechanism | Reference |

|---|---|---|

| Oxidative Stress Reduction | Inhibition of reactive oxygen species | |

| Anti-inflammatory | Downregulation of cytokines | |

| Mitochondrial Function | Modulation in cardiomyocytes |

Neurological Disorders

Neuroprotective Effects

IPA has been explored for its neuroprotective properties, particularly in the context of Alzheimer's disease. It is believed to exert antioxidant effects and inhibit amyloid plaque formation, which are hallmarks of neurodegenerative diseases . Moreover, IPA can cross the blood-brain barrier, potentially influencing brain activity and inflammatory responses within the central nervous system .

Chronic Kidney Disease

Renal Protection

Recent studies have highlighted IPA's role as a biomarker for renal health. Elevated levels of IPA have been associated with a decreased risk of chronic kidney disease (CKD). In patients with rapid renal function decline, IPA levels were significantly lower compared to healthy controls, suggesting its protective role against CKD progression .

Table 3: Role of IPA in Chronic Kidney Disease

Wirkmechanismus

Indolepropionic acid exerts its effects through several mechanisms:

Antioxidant Activity: It is a potent scavenger of hydroxyl radicals, protecting cells from oxidative stress.

Anti-inflammatory Effects: Indolepropionic acid modulates the immune response by inhibiting the production of pro-inflammatory cytokines.

Neuroprotective Properties: It prevents the formation of β-amyloid fibrils, which are associated with Alzheimer’s disease.

Gut Health: Indolepropionic acid enhances intestinal barrier function and modulates gut microbiota composition.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Indole Derivatives

Natural Indole Compounds

Key Differences :

- Side chain length influences bioavailability and receptor binding. 3-IPA’s propionic chain enhances solubility and antioxidant capacity compared to IAA and IBA .

Functional Comparison in Antioxidant Activity

Ranking of Aβ Aggregation Inhibitors (Alzheimer’s Disease)

Key Insight: 3-IPA’s efficacy surpasses melatonin but is less potent than daunomycin, likely due to its inability to cross the blood-brain barrier efficiently .

Role in Plant Growth vs. Other Auxins

Hormonal Levels Under Root Restriction (RR)

| Hormone | Change (RR vs. Control) | Physiological Impact | Reference |

|---|---|---|---|

| This compound | ↓ 50% | Reduced root elongation | |

| IAA | ↓ 60% | Impaired cell division | |

| Abscisic acid | ↑ 2-fold | Enhanced stress tolerance |

Mechanistic Contrast : Unlike IAA, 3-IPA’s auxin activity is weaker, making it less critical under stress but still synergistically involved in growth regulation .

Metabolic Interactions and Gut Microbiota Links

Metabolite Correlations

Key Pathway : 3-IPA is inversely associated with fasting glucose in humans, though weakly (p > 0.05 after FDR correction) .

Pharmacological Potential in Disease

Neurodegenerative Diseases

- Alzheimer’s : Reduces amyloid-β fibril toxicity by 40% in neuronal cultures .

- Ischemic Injury : Protects hippocampal neurons in rodent models (70% survival vs. 30% control) .

Cancer Studies (Contradictory Findings)

| Study | Cell Line | 3-IPA Effect | Reference |

|---|---|---|---|

| Anticancer Literature | Breast cancer | Reported apoptosis induction | N/A |

| Recent Evidence | HCT116, other lines | No significant cytotoxicity |

Hypothesis : Cell-specific differences (e.g., origin, receptor expression) may explain variability .

Biologische Aktivität

3-Indolepropionic acid (IPA) is a tryptophan metabolite produced by gut microbiota, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological effects of IPA, highlighting its roles in various physiological processes, its impact on metabolic health, and its potential as a therapeutic agent.

Overview of this compound

IPA is synthesized by gut bacteria from tryptophan, an essential amino acid. It exhibits various biological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Recent studies have demonstrated IPA's involvement in metabolic regulation, cardiovascular health, and gut microbiota modulation.

Biological Effects

1. Antioxidant Activity

IPA has been shown to prevent oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial in protecting cellular structures from damage caused by reactive oxygen species (ROS) . IPA also suppresses endoplasmic reticulum stress-induced neuronal cell death, which is particularly relevant in neurodegenerative diseases like Alzheimer's .

2. Anti-inflammatory Properties

Research indicates that IPA inhibits the synthesis of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6. This effect is mediated through the inhibition of NF-κB signaling pathways, leading to reduced inflammation in various tissues . Additionally, IPA helps maintain intestinal barrier integrity by enhancing the expression of tight junction proteins .

3. Metabolic Regulation

IPA has been associated with improved insulin sensitivity and glucose metabolism. Studies show that higher serum levels of IPA correlate with a lower risk of developing type 2 diabetes (T2D) among individuals with impaired glucose tolerance . Furthermore, IPA supplementation has been linked to improved β-cell function and reduced liver lipid synthesis .

Case Studies

Case Study 1: IPA and Chronic Kidney Disease

A clinical study revealed that patients with chronic kidney disease (CKD) had significantly lower levels of IPA compared to healthy controls. The findings suggest that IPA may serve as a biomarker for renal protection and could help mitigate the progression of CKD .

Case Study 2: IPA in Cardiovascular Health

In an ex vivo mouse model, IPA administration improved cardiac contractility dose-dependently. At concentrations ranging from 1 μM to 100 μM, IPA enhanced mitochondrial respiration in cardiomyocytes, indicating its potential role in cardiac function modulation .

Table 1: Summary of Biological Activities of this compound

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing the antioxidant and neuroprotective effects of 3-IPA in Alzheimer’s disease models?

Methodological Answer:

- In vitro models : Use primary neurons or neuroblastoma cells exposed to amyloid-beta (Aβ) fibrils. Measure cell viability via MTT assays and oxidative stress markers (e.g., ROS levels, lipid peroxidation). 3-IPA’s neuroprotection can be quantified at concentrations ranging from 10–100 µM .

- In vivo models : Employ rodent models of cerebral ischemia or Aβ infusion. Evaluate cognitive performance (e.g., Morris water maze) and histological changes (e.g., neuronal loss, Aβ plaque density) .

- Analytical tools : Validate antioxidant activity using DPPH/ABTS radical scavenging assays and HPLC to confirm compound stability in biological matrices .

Table 1: Key Neuroprotection Studies

Q. How can researchers optimize the synthesis of 3-IPA, and what analytical methods ensure purity?

Methodological Answer:

- Synthesis : React indole with acrylic anhydride in acetic acid (45% yield, 0.2 M concentration). Alternative routes include enzymatic pathways from tryptophan .

- Purification : Recrystallize from ethanol and confirm crystal structure via X-ray diffraction (monoclinic P2₁/c space group, a = 14.36 Å) .

- Purity validation : Use HPLC (≥98% purity), LC/MS for molecular weight confirmation, and NMR (¹H/¹³C) to verify absence of byproducts like 3-indoleacetic acid .

Advanced Research Questions

Q. How should researchers address contradictions in 3-IPA’s reported anticancer activity across studies?

Methodological Answer:

- Cell line specificity : Compare results in breast cancer (MCF-7) vs. colon cancer (HCT116) lines. Note that 3-IPA’s lack of efficacy in HCT116 may stem from differences in uptake or metabolism .

- Combination therapies : Test 3-IPA with prodrugs (e.g., 5-fluoro-N4-[3-indolepropionyl]cytidine) to assess synergistic effects. Use apoptosis markers (caspase-3) and cell cycle analysis (flow cytometry) .

- Dose-response curves : Conduct wide concentration ranges (1–500 µM) to identify biphasic effects, and validate findings across ≥3 independent replicates .

Q. What metabolomic approaches are effective in studying 3-IPA’s interaction with gut microbiota?

Methodological Answer:

- Metabolite profiling : Use mass spectrometry (MS) or ¹H-NMR to compare plasma/fecal metabolites in germ-free vs. conventional mice. 3-IPA is detectable only in the presence of Clostridium spp. .

- Intervention studies : Administer 3-IPA orally to fasting rodents and track IPA levels via LC-MS. Correlate with nerve regeneration markers (e.g., GAP-43) in sciatic injury models .

- Microbiome modulation : Use antibiotics or fecal transplants to manipulate gut flora and assess IPA production dynamics .

Table 2: Key Gut Microbiome Findings

| Study Design | Key Technique | Outcome | Reference |

|---|---|---|---|

| Germ-free mice | MS metabolomics | 3-IPA absent in plasma | |

| Clostridium colonization | ¹H-NMR | 3-IPA detected post-colonization | |

| Intermittent fasting (mice) | LC-MS | ↑ IPA levels linked to axon regeneration |

Q. What are the best practices for evaluating 3-IPA’s dual role as a plant growth regulator and neuroprotectant?

Methodological Answer:

- Plant studies : Apply 3-IPA (1–10 µM) to Arabidopsis or pea roots. Measure auxin-like effects (root elongation, lateral root formation) via phenotyping and auxin-response reporters (DR5::GUS) .

- Cross-disciplinary validation : Compare 3-IPA’s antioxidant mechanisms in plants (e.g., ROS scavenging in chloroplasts) and neurons (mitochondrial protection) using fluorescent probes (H₂DCFDA) .

Q. How can researchers design studies to reconcile 3-IPA’s inconsistent effects across oxidative stress paradigms?

Methodological Answer:

- Model stratification : Test 3-IPA in acute (H₂O₂ exposure) vs. chronic (Aβ accumulation) oxidative stress models. Measure time-dependent changes in Nrf2/Keap1 pathway activation .

- Species-specific considerations : Compare rodent vs. human neuronal cultures, noting differences in blood-brain barrier permeability and metabolic clearance .

Eigenschaften

IUPAC Name |

3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLXRNDWAUTYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Record name | 3-indolepropionic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/3-indolepropionic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061192 | |

| Record name | 1H-Indole-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indole-3-propionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

830-96-6 | |

| Record name | 1H-Indole-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Indol-3-yl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indolepropionic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02758 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indole-3-propionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-propionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-propanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(indol-3-yl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-INDOLEPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF49U1Q7KN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indole-3-propionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134 - 135 °C | |

| Record name | Indole-3-propionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.